2-Oxoethyl acetate

Description

Contextual Significance within Organic Chemistry

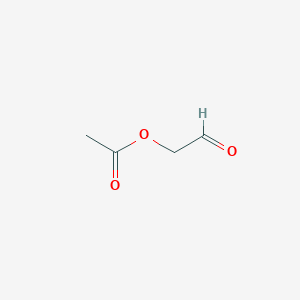

2-Oxoethyl acetate (B1210297), also known as acetoxyacetaldehyde or glycolaldehyde (B1209225) acetate, is a bifunctional organic molecule that serves as a versatile building block in synthetic organic chemistry. pharmaffiliates.comcymitquimica.com Its structure incorporates both an aldehyde and an an acetate functional group, bestowing upon it a unique reactivity profile. The aldehyde group acts as an electrophilic center, susceptible to nucleophilic attack, while the acetate group can be hydrolyzed to reveal a primary alcohol. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net The strategic placement of these two functional groups enables its use in cascade reactions and multicomponent reactions, streamlining synthetic pathways to intricate molecular architectures.

Historical Perspectives in Synthetic Chemistry and Chemical Biology

Historically, the synthesis and application of 2-oxoethyl acetate and its derivatives have evolved with the development of new synthetic methodologies. Early methods for its preparation were often hampered by the compound's propensity to polymerize or undergo side reactions. google.com A notable advancement in its synthesis was the development of controlled oxidation methods. For instance, the oxidation of monoacetyl ethylene (B1197577) glycol using reagents like N-oxyls (such as TEMPO) in the presence of a co-oxidant provided a more efficient route to acetoxyacetaldehyde. google.com Another significant approach involves the ozonolysis of precursors like (E)-1,4-diacetoxy-2-butene or allyl acetate. google.comresearchgate.net The Wacker process, a cornerstone of industrial organic synthesis for the oxidation of olefins, also provides a conceptual basis for the formation of such oxygenated products. researchgate.net In the realm of chemical biology, the related compound glycolaldehyde has been recognized as the smallest possible sugar and a key intermediate in various metabolic pathways, underscoring the fundamental importance of such small, functionalized molecules in biological systems. oup.comwikipedia.org

Conceptual Frameworks for Investigating this compound

The investigation of this compound is guided by several key conceptual frameworks in chemistry. Its reactivity is primarily understood through the principles of electrophilicity and nucleophilicity. The aldehyde's carbonyl carbon is a potent electrophile, readily reacting with a diverse array of nucleophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the concept of the molecule as a "synthon" is crucial. A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound can be viewed as a synthon for a variety of larger structures, depending on the desired synthetic outcome. Its use in cycloaddition reactions, for example, highlights its role as a two-carbon building block for the construction of cyclic systems. vulcanchem.comrsc.orgsigmaaldrich.com

In the context of medicinal chemistry and chemical biology, the framework of "chemical probes" is relevant. thermofisher.krunc.educhemicalprobes.org Although this compound itself is a simple building block, its derivatives can be designed as chemical probes to study biological processes. ontosight.ainih.gov For instance, the related compound glycolaldehyde has been utilized as a probe molecule to understand the reactions of biomass-derived compounds. nih.gov

Scope and Objectives of Current Research Trajectories

Current research involving this compound and its analogs is focused on several key areas. A primary objective is the development of more efficient and sustainable synthetic methods for its preparation and the synthesis of its derivatives. This includes the use of greener reagents and catalytic systems to minimize waste and improve atom economy. researchgate.netresearchgate.net

A significant portion of research is dedicated to expanding its utility as a synthetic intermediate. Chemists are exploring its application in novel multicomponent reactions and cascade sequences to rapidly assemble complex molecular scaffolds. rsc.org This is particularly relevant in the synthesis of biologically active heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

In the field of medicinal chemistry, the objective is to design and synthesize novel derivatives of this compound with specific biological activities. nih.govnih.gov This involves structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds as potential therapeutic agents. For example, derivatives are being investigated for their potential to protect pancreatic β-cells from stress. nih.gov Furthermore, there is an interest in developing derivatives that can act as highly specific chemical probes to elucidate the function of proteins and biological pathways. thermofisher.krresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-oxoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(6)7-3-2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPGZURVZDIQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455646 | |

| Record name | 2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5371-49-3 | |

| Record name | 2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxoethyl Acetate and Its Derivatives

Direct Synthetic Routes

The direct formation of 2-oxoethyl acetate (B1210297) and its derivatives can be accomplished through several fundamental reaction classes, each offering unique advantages in terms of efficiency and substrate scope.

Esterification Reactions and Optimizations

Esterification represents the most fundamental approach to synthesizing acetate esters. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct route. iloencyclopaedia.orgyoutube.com In the context of 2-oxoethyl acetate, this would involve the reaction of glycolaldehyde (B1209225) with acetic acid. To drive the reversible reaction toward the product, the alcohol is often used in excess, or water is removed as it forms. youtube.com

Optimization of these reactions is key. For instance, the synthesis of ethyl acetate from ethanol (B145695) and acetic acid is often catalyzed by sulfuric acid and involves heating to distill the product and remove water, thereby shifting the equilibrium. iloencyclopaedia.org A one-step synthesis of ethyl acetate has also been demonstrated from ethene, water, and oxygen over a bifunctional catalyst system, where palladium provides an oxidation function and silicotungstic acid provides the necessary acidic function for both hydration and esterification. toagosei.co.jp

A specific example of a derivative synthesis is that of 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate (hofmeisterin), a natural phytotoxin. acs.orgacs.orgnih.gov Its structure was confirmed through a synthesis that, while multi-step, relies on a crucial final esterification step to introduce the acetate group. acs.orgacs.org

Condensation Reactions for Scaffold Assembly

Condensation reactions are pivotal in building the carbon framework of more complex this compound derivatives. These reactions join two or more molecules, often with the elimination of a small molecule like water or an alcohol.

The Claisen condensation, for example, can utilize this compound to synthesize β-keto esters. More broadly, condensation reactions are used to assemble elaborate molecular scaffolds. A series of ethyl 5-(2-ethoxy-2-oxoethyl)-1-(X-phenyl)-1H-1,2,3-triazole-4-carboxylates were synthesized through the condensation of various aryl azides with diethyl-1,3-acetonedicarboxylate in the presence of a base. lew.ro Similarly, the synthesis of certain N-(2-oxoethyl)-2-phenoxy-acetamide derivatives involves condensation between phenoxy-acetic acid derivatives and amines, facilitated by coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate).

The synthesis of 5-[2-aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-trione derivatives is achieved via a three-component reaction where arylglyoxals react with 1,3-dimethylbarbituric acid, followed by treatment with L-cysteine. scielo.org.za

Table 1: Examples of Condensation Reactions in Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aryl azides | Diethyl-1,3-acetonedicarboxylate | Sodium ethoxide | 1,2,3-Triazole derivatives lew.ro |

| Phenoxy-acetic acid derivatives | Amines/diamines | TBTU, lutidine, DCM | N-(2-oxoethyl)-2-phenoxy-acetamide derivatives |

Cyclization Pathways and Heterocycle Formation

The this compound moiety can be a key component in intramolecular or multicomponent reactions that lead to the formation of heterocyclic systems. These cyclization pathways are essential for creating compounds with significant structural complexity and potential biological activity.

For example, the N-(2-oxoethyl)-2-phenoxy- group can act as a precursor for intramolecular cyclization to generate more complex heterocyclic structures. A powerful method for forming oxygen heterocycles is the Mn(III)-based oxidative cyclization. nii.ac.jp In this process, 1,3-dicarbonyl compounds, which are structurally related to 2-oxoethyl systems, are oxidized by manganese(III) acetate to generate carbon radicals. These radicals can then attack an alkene, followed by an O-cyclization to produce furans and lactones. nii.ac.jp

Multicomponent reactions offer an efficient route to complex heterocycles. A four-component, stereoselective synthesis of pyridinium (B92312) salts with piperidin-2-one moieties has been developed using 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, dicyano olefins, aromatic aldehydes, and ammonium (B1175870) acetate. hse.ru This reaction proceeds through a domino process involving Michael addition, Mannich reaction, and subsequent intramolecular cyclization. hse.ru

Multi-Step Organic Synthesis Strategies

The construction of highly functionalized derivatives of this compound often requires sophisticated, multi-step synthetic sequences. These strategies allow for the precise installation of various functional groups and the construction of complex molecular architectures.

The synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) monoamides illustrates a scalable, multi-step approach. One strategy involves the monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane) with an α-bromoacetamide, followed by the addition of three acetate arms and subsequent hydrolysis. researchgate.net An alternative and often more efficient method for creating a series of derivatives starts with a pre-formed DO3A tris-ester, which is then alkylated with an appropriate α-bromoacetamide before the final deprotection step. researchgate.net

The synthesis of complex isoquinoline (B145761) derivatives also proceeds through multi-step pathways that include condensation, cyclization, and substitution reactions to build the final molecule. ontosight.ai Similarly, the total synthesis of indole (B1671886) alkaloids like lycogarubin C involves a seven-step sequence to create a key pyrrole (B145914) intermediate, which then undergoes a Fischer indole synthesis to form the core structure. rsc.org

Table 2: Overview of a Multi-Step Synthesis for DOTA Monoamides

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Preparation of DO3A tris-ester hydrobromide | Cyclen, bromoacetic acid esters | DO3A tris-ester hydrobromide salts researchgate.net |

| 2 | Neutralization and Alkylation | K₂CO₃, α-bromoacetamide derivative | Alkylated DOTA tris-ester researchgate.net |

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor molecules.

Identification of Precursor Molecules

By applying retrosynthetic logic, the key starting materials for various this compound derivatives can be identified.

For a complex molecule like [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate, the ester linkage is a logical point for disconnection. This reveals two primary precursors: a quinazolinone acetic acid and a dihydroindole alcohol. vulcanchem.com These, in turn, can be traced back to simpler starting materials like anthranilic acid derivatives and phenylhydrazine (B124118) derivatives. vulcanchem.com

In the synthesis of DOTA monoamides, the clear precursors are either cyclen itself or a tris-alkylated version, DO3A-ester. researchgate.net For the synthesis of the phytotoxin hofmeisterin, 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate, the retrosynthesis would lead to precursors such as 2-benzyloxy-4-methylacetophenone and an acetylating agent. acs.org Glycolaldehyde stands out as a fundamental bio-based precursor, offering a renewable starting point for various C2 platform molecules, including those that can be converted to this compound. kuleuven.be

Computational Approaches in Retrosynthetic Planning

Retrosynthetic analysis is a cornerstone of organic synthesis, enabling chemists to deconstruct a target molecule into simpler, commercially available precursors. nih.govewadirect.comnumberanalytics.com This process, traditionally a manual and intuitive exercise, is increasingly being augmented by computational tools. chemistrydocs.comshenvilab.org These computer-aided synthesis planning (CASP) programs utilize vast databases of chemical reactions and sophisticated algorithms to propose feasible synthetic routes. chemistrydocs.commit.edu

For a molecule like this compound, a computational retrosynthetic analysis might begin by identifying key functional groups and potential disconnection sites. The ester and ketone functionalities are prime candidates for disconnection. An initial disconnection could involve the ester linkage, suggesting a reaction between an acetylating agent and a 2-hydroxyacetaldehyde derivative. Alternatively, disconnection at the C-C bond adjacent to the carbonyl group could be explored.

Several software programs have been developed to automate this process, including LHASA, CHIRON, ArChem, SYNGEN, and MARSEIL/SOS. chemistrydocs.com More recent and advanced tools like ASKCOS and Synthia™ employ machine learning and Monte Carlo tree search algorithms to explore a multitude of synthetic possibilities, balancing the exploration of novel pathways with the exploitation of known, reliable reactions. mit.edunih.gov These programs can identify potential enzymatic transformations, offering more sustainable and efficient routes. mit.edu For instance, the hydrolysis of an ester to form a carboxylic acid is a common transformation that can be predicted by these models. nih.gov

A key aspect of these computational tools is the use of reaction rules or transforms, which are generalized representations of chemical reactions. These can be hand-coded by experts or extracted from large reaction databases. nih.gov The software then applies these rules in reverse to the target molecule, generating a tree of possible precursors. The "scoring problem" in this context refers to the challenge of evaluating and ranking the generated routes based on factors like reaction yield, cost of starting materials, and step count. shenvilab.org

While these tools are powerful, they are intended to assist, not replace, the chemist. shenvilab.org The output of a retrosynthesis program often requires careful evaluation by an experienced chemist to assess the practical feasibility of the proposed steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible manufacturing processes in the chemical industry. researchgate.net This includes minimizing waste, using renewable feedstocks, and designing energy-efficient processes. researchgate.net

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a process. rsc.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. mdpi.comencyclopedia.pub

Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comencyclopedia.pub However, its use can be limited by the poor solubility of many organic compounds. mdpi.com Other green solvents include bio-based solvents like ethanol and ethyl acetate, which can be derived from renewable feedstocks. researchgate.netsigmaaldrich.com Ethyl acetate, in particular, is considered a green and non-toxic solvent. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another environmentally benign alternative, possessing properties of both liquids and gases. encyclopedia.pub

In the context of synthesizing derivatives of this compound, research has explored the use of greener solvents. For example, ethyl acetate has been successfully used as a solvent for the polymerization of 2-ethyl-2-oxazoline, replacing more hazardous solvents like acetonitrile (B52724) and chlorobenzene. researchgate.netrsc.orgugent.be Polyethylene glycol (PEG) has also been investigated as an environmentally benign solvent medium, offering advantages such as water solubility and ease of product isolation. humanjournals.com

The table below compares the properties of some common solvents, highlighting the advantages of greener alternatives.

Table 1: Comparison of Conventional and Green Solvents

| Solvent | Classification | Key Properties |

|---|---|---|

| Dichloromethane | Conventional | Effective solvent, but a suspected carcinogen and environmentally persistent. google.com |

| N,N-Dimethylformamide (DMF) | Conventional | High-boiling polar aprotic solvent, but associated with reproductive toxicity. rsc.org |

| Ethyl Acetate | Green | Bio-based, low toxicity, effective for a range of reactions. sigmaaldrich.comresearchgate.net |

| Water | Green | Non-toxic, non-flammable, abundant, but limited by solubility of organic compounds. mdpi.comencyclopedia.pub |

| Polyethylene Glycol (PEG) | Green | Water-soluble, low toxicity, thermally stable. humanjournals.com |

Minimizing solvent use, or conducting reactions in solvent-free conditions, is another key principle of green chemistry. semanticscholar.orgmdpi.com This approach not only reduces waste but can also lead to faster reaction times and increased selectivity.

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. researchgate.net The development of sustainable catalysts focuses on using earth-abundant, non-toxic materials and designing catalysts that are recoverable and reusable. researchgate.net

Heterogeneous Catalysts:

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive from a green chemistry perspective. semanticscholar.org Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which minimizes waste and reduces costs. semanticscholar.orgmdpi.com

Examples of green heterogeneous catalysts include:

Montmorillonite K10: This clay-based catalyst is inexpensive, readily available, and possesses both Brønsted and Lewis acid sites, making it effective for a variety of organic transformations. semanticscholar.orgmdpi.comdntb.gov.ua It can often be used in solvent-free conditions, further enhancing its green credentials. semanticscholar.orgmdpi.com

Zeolites: These microporous aluminosilicate (B74896) minerals are also used as solid acid catalysts and offer high selectivity.

Supported Metal Nanoparticles: Gold nanoparticles deposited on supports like cerium oxide have shown high activity and selectivity in oxidation reactions. pharmacyjournal.in

Homogeneous Catalysts:

While heterogeneous catalysts offer advantages in terms of separation, homogeneous catalysts often exhibit higher activity and selectivity. The challenge with homogeneous catalysts lies in their recovery from the reaction mixture.

Biocatalysts:

Enzymes are highly efficient and selective biological catalysts that operate under mild conditions in aqueous environments. mit.edu Their use in organic synthesis is a key area of green chemistry research.

Catalyst Selection for Specific Transformations:

The choice of catalyst depends on the specific reaction. For instance, in the synthesis of quinoline (B57606) derivatives, various green catalysts have been employed, including p-toluenesulfonic acid and cerium nitrate (B79036). researchgate.net For oxidation reactions, eco-friendly oxidizing agents like hydrogen peroxide are often used in conjunction with catalysts based on manganese or tungsten. pharmacyjournal.in

The following table provides examples of catalysts used in green synthesis.

Table 2: Examples of Catalysts in Green Synthesis

| Catalyst | Type | Application | Green Advantages |

|---|---|---|---|

| Montmorillonite K10 | Heterogeneous | Various organic reactions | Low cost, reusable, can be used in solvent-free conditions. semanticscholar.orgmdpi.comdntb.gov.ua |

| Gold Nanoparticles | Heterogeneous | Oxidation of alcohols | High activity and selectivity. pharmacyjournal.in |

| p-Toluenesulfonic acid | Homogeneous | Synthesis of quinolines | Effective green catalyst. researchgate.net |

| Enzymes | Biocatalyst | Various transformations | High selectivity, mild reaction conditions, aqueous solvent. mit.edu |

The development of novel and efficient catalysts is a continuous effort in the field of green chemistry, aiming to make chemical synthesis more sustainable and environmentally friendly. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Oxoethyl Acetate

Nucleophilic Processes

The electrophilic nature of the carbonyl carbon and the carbon adjacent to the ester oxygen makes 2-oxoethyl acetate (B1210297) susceptible to a variety of nucleophilic attacks. These processes are fundamental to its use as a versatile starting material in organic synthesis. google.com

The aldehyde functional group in 2-oxoethyl acetate contains a highly electrophilic carbonyl carbon, which is a prime target for nucleophiles. This leads to nucleophilic addition reactions, a characteristic transformation of aldehydes. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form a new stereocenter.

Key examples of nucleophilic addition reactions involving this compound include:

Aldol (B89426) Reactions: In an enantioselective aldol reaction, this compound can react with enol borinates, such as those derived from methyl ketones, to form β-hydroxy ketone structures after hydrolysis of the acetate. acs.org

Wittig Reactions: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form alkenes, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. koreascience.kr

Condensation Reactions: General condensation reactions with various nucleophiles can occur at the carbonyl center. vulcanchem.com

Conjugate Addition: In certain contexts, derivatives formed from this compound can act as electrophiles in conjugate addition reactions. For instance, it can be used to generate intermediates for tandem addition reactions. cas.cz

| Reaction Type | Nucleophile | Product Type | Reference |

| Aldol Reaction | Enol diisopinocampheylborinates | β-Hydroxy ester | acs.org |

| Wittig Reaction | Phosphorus ylide | Allylic acetate | koreascience.kr |

| Tandem Addition | Dithioacetal-derived enolates | Substituted 2-fluorolactones | cas.cz |

The acetate group of this compound can function as a leaving group in nucleophilic substitution reactions. These reactions involve the displacement of the acetate moiety by a nucleophile.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield glycolaldehyde (B1209225) and acetic acid or its corresponding salt. vulcanchem.comvulcanchem.com This reaction is fundamental in deprotection strategies where the acetate serves as a protecting group for a hydroxyl function.

Transesterification and Aminolysis: The acetate can be displaced by other alcohols (transesterification) or amines (aminolysis) to form different esters or amides, respectively. vulcanchem.com

Synthesis of Heterocycles: Substituted versions of this compound, such as 2-oxo-2-phenylethyl acetate, are valuable precursors for synthesizing heterocyclic compounds like oxazoles. In these reactions, an amine attacks the carbonyl carbon, and the subsequent cyclization displaces the acetate group. nih.govrsc.org

| Reaction Type | Reagent(s) | Product Type | Reference |

| Hydrolysis | Water (acid or base catalyzed) | Glycolaldehyde | vulcanchem.comvulcanchem.com |

| Aminolysis | Amines | Amides | vulcanchem.com |

| Oxazole Synthesis | Primary Amines | Substituted Oxazoles | nih.govrsc.org |

| Nucleophilic Substitution | Acetic Acid / Triethylamine | 2-(2-Methoxyphenyl)-2-oxoethyl acetate | rsc.org |

Nucleophilic Addition to Carbonyl Centers

Radical-Mediated Transformations

This compound is involved in several radical-mediated processes, either as a product of radical fragmentation or as a substrate in reactions initiated by single electron transfer.

Single Electron Transfer (SET) can initiate reactions by generating radical ion intermediates. While direct evidence for SRN1 reactions with this compound is limited, related structures show reactivity consistent with SET mechanisms.

In the synthesis of certain oxazoles from 2-oxo-2-phenylethyl acetate and amines, the reaction is inhibited by radical scavengers like BHT, suggesting a free radical pathway is involved, which could be initiated by a SET process. rsc.org

The photochemistry of related benzoin (B196080) acetate derivatives involves the formation of a radical pair that can undergo SET to yield an ion pair, which then proceeds to products. sfu.ca

Photoredox catalysis can also involve a SET from an excited-state catalyst to a substrate to initiate a reaction. umich.edu The synthesis of N-aryl oxalamides from 2-oxo-2-phenylethyl acetate has been proposed to involve a radical pathway. rsc.org

This compound is a frequently observed product resulting from the fragmentation of larger radical intermediates, particularly in atmospheric chemistry. Alkoxy radicals, formed from the reaction of volatile organic compounds with atmospheric oxidants, can undergo C-C bond cleavage.

Atmospheric Oxidation of Esters: In the atmospheric degradation of esters like isoamyl acetate and amyl acetate initiated by OH radicals, an intermediate alkoxy radical can undergo β-scission of a C-C bond to produce this compound and an alkyl radical. acs.orgrsc.org

Ozonolysis: The ozonolysis of allyl acetate, a process that involves radical intermediates, yields this compound and formaldehyde (B43269) as the main products. researchgate.netresearchgate.net Theoretical studies show that the primary ozonide decomposes preferentially to form this compound and a Criegee intermediate (CH2OO). researchgate.net

| Precursor | Initiator/Process | Key Intermediate | Products | Reference |

| Amyl Acetate | OH Radical | CH₃C(O)OCH₂CH₂C(O•)HCH₂CH₃ | This compound + Propionaldehyde | rsc.org |

| Isoamyl Acetate | OH Radical / Cl Atom | Alkoxy Radical | This compound + Alkyl Radical | acs.org |

| Allyl Acetate | Ozone (O₃) | Primary Ozonide | This compound + Formaldehyde | researchgate.net |

| Allyl Acetate | OH Radical | Hydroxyalkoxy Radical | This compound + Formaldehyde | researchgate.netnih.gov |

Single Electron Transfer (SET) Mechanisms (e.g., SRN1)

Oxidation and Reduction Reactions

The two functional groups of this compound allow for distinct oxidation and reduction reactions. The aldehyde is readily oxidized, while both the aldehyde and the ester can be reduced under different conditions.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid. Under certain conditions, it can be oxidized to formic acid and acetic acid. The formation of this compound itself is often achieved through the controlled oxidation of a precursor alcohol, such as monoacetyl ethylene (B1197577) glycol, using reagents like TEMPO. google.com Ozonolysis of allyl acetate is another oxidative method for its synthesis. google.comacs.org

Reduction: The carbonyl group is susceptible to reduction to a primary alcohol (ethylene glycol monoacetate) using various reducing agents, such as lithium aluminum hydride. smolecule.com Biocatalytic reductions are also possible; for example, Baker's yeast has been used to reduce derivatives like 2-(7-ethylbenzofuran-2-yl)-2-oxoethyl acetate. researchgate.net In the context of electrochemical CO reduction, acetate and glycolaldehyde are among the C2+ products that can be formed, representing the reduced forms of the functionalities present in this compound. researchgate.netresearchgate.net

| Reaction Type | Reagent(s) | Functional Group Transformed | Product | Reference |

| Oxidation | Oxidizing Agents | Aldehyde | Carboxylic acids (Formic, Acetic) | |

| Oxidation | TEMPO / Co-oxidant | Primary Alcohol (in precursor) | Aldehyde (forms this compound) | google.com |

| Reduction | Lithium Aluminum Hydride | Aldehyde | Primary Alcohol | smolecule.com |

| Bioreduction | Baker's Yeast | Ketone (in derivative) | Secondary Alcohol | researchgate.net |

Oxidative Degradation Mechanisms (e.g., Ozonolysis, Hydroxyl Radical, Chlorine Atom, Nitrate (B79036) Radical)

This compound, also known as acetoxyacetaldehyde, is a significant carbonyl compound formed during the atmospheric oxidation of various volatile organic compounds (VOCs), particularly unsaturated acetate esters like allyl acetate. researchgate.netnih.gov Its formation and subsequent reactions are key to understanding the atmospheric fate of these esters. nih.gov The primary oxidative degradation pathways involve reactions with major atmospheric oxidants. researchgate.net

Ozonolysis: The gas-phase reaction of allyl acetate with ozone (O₃) is a primary formation route for this compound. researchgate.net Theoretical investigations using density functional theory (DFT) show that the ozonolysis proceeds through the formation of a primary ozonide, which then decomposes via two main channels. researchgate.net The dominant channel, accounting for 60–77% of the product yield over a temperature range of 200–2,000 K, leads to the formation of this compound and a Criegee intermediate, methyl Criegee biradical (CH₂OO). researchgate.net The second, minor channel produces formaldehyde and a different Criegee intermediate. researchgate.net

Hydroxyl Radical (OH): The reaction with the hydroxyl radical (OH) is a major daytime degradation pathway for many VOCs. nih.gov In the case of larger saturated esters such as amyl acetate and isoamyl acetate, the OH-initiated oxidation can produce this compound. rsc.orgacs.org The mechanism proceeds via hydrogen atom abstraction from the alkyl chain, predominantly from secondary (–CH₂–) groups. acs.orgrsc.org This creates an alkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical and subsequently an alkoxy radical. rsc.org This alkoxy radical can then undergo β-scission (C–C bond cleavage). acs.orgrsc.org For instance, in the oxidation of amyl acetate, scission between the C2 and C3 carbons of the alkoxy radical yields this compound and a propyl radical as a coproduct. rsc.org For allyl acetate, the reaction with OH radicals proceeds almost entirely by addition to the double bond, which can lead to the formation of hydroxyalkoxy radicals that are precursors to this compound and other products. nih.govconicet.gov.ar

Chlorine Atom (Cl): In marine or coastal areas, chlorine atoms (Cl) can be significant oxidants. rsc.org The degradation of acetate esters initiated by Cl atoms follows a similar mechanism to that of OH radicals, involving H-atom abstraction to form an alkoxy radical, which then fragments. acs.orgrsc.org Studies on amyl acetate show that H-atom abstraction from the C2 position, followed by the formation of an alkoxy radical and subsequent C2–C3 bond scission, produces this compound. rsc.orgrsc.org In the Cl-initiated oxidation of allyl acetate in the presence of NOx, this compound (acetoxyacetaldehyde) is observed as a main product. researchgate.net

Nitrate Radical (NO₃): The nitrate radical (NO₃) is the most important atmospheric oxidant during nighttime. nih.gov Experimental studies have confirmed that the gas-phase reaction of allyl acetate with NO₃ radicals also produces this compound. nih.gov

The table below summarizes the experimentally determined reaction rate constants for the oxidation of allyl acetate by these key atmospheric oxidants at 298 K.

Table 1: Reaction Rate Constants for Allyl Acetate with Atmospheric Oxidants

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| O₃ | (1.8 ± 0.3) × 10⁻¹⁸ | 9 days | nih.gov |

| OH | (3.1 ± 0.7) × 10⁻¹¹ | 5 hours | nih.gov |

| Cl | (2.5 ± 0.5) × 10⁻¹⁰ | 5 days | nih.gov |

Reductive Transformations

The aldehyde functional group in the this compound moiety is susceptible to reductive transformations, most notably reductive amination. This reaction is a valuable method for covalently linking molecules containing the this compound group to proteins or other amine-containing structures. cdnsciencepub.com

The process involves the formation of a Schiff base between the aldehyde of the this compound derivative and a primary or secondary amine, followed by reduction of the resulting imine to form a stable amine linkage. cdnsciencepub.com For example, the 2-oxoethyl α-glycoside of N-acetylneuraminic acid was used as a precursor for conjugation to the ε-amino groups of lysine (B10760008) residues in carrier proteins like bovine serum albumin (BSA) and tetanus toxoid (TT) via reductive amination. cdnsciencepub.com

Similarly, a tryptamine (B22526) derivative was synthesized from (2-oxoethyl)-1H-indol-4-yl acetate through reductive amination with pyrrolidine (B122466) and sodium triacetoxyhydroborate as the reducing agent. google.com In another study, 2'-oxoethyl flavin underwent reductive amination with hydrogen over a palladium on charcoal catalyst to yield the corresponding secondary amine. researchgate.net This transformation not only introduced a new amino group but also increased the solubility of the parent molecule. researchgate.net

Acid-Base Catalyzed Reactions

The reactivity of this compound and its derivatives is significantly influenced by the presence of acids or bases, which can catalyze reactions such as hydrolysis and isomerization.

Acid-Catalyzed Reactions: Under acidic conditions, the ester linkage of this compound derivatives is susceptible to hydrolysis. In an attempt to synthesize amide derivatives by reacting ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate with various amines in boiling acetic acid, the primary product obtained was the corresponding carboxylic acid resulting from ester hydrolysis. sapub.org This indicates that the highly acidic conditions favored hydrolysis over the intended amidation. sapub.org Similarly, N7-substituted guanine (B1146940) adducts, which can be structurally related to derivatives of this compound, are known to undergo acid-catalyzed depurination. nih.gov Lewis acids have also been employed to catalyze reactions involving these moieties, such as the palladium(II)/Sc(OTf)₃ catalyzed oxidative olefination of 2-benzamidopyridine 1-oxide with ethyl acrylate. rsc.org

Base-Catalyzed Reactions: Base-catalyzed reactions are also prominent for this class of compounds. The formation of formamidopyrimidine (FAPy) derivatives from N7 adducts of deoxyguanosine requires a stoichiometric equivalent of hydroxide (B78521) ion to facilitate the hydrolysis of the imidazole (B134444) ring. nih.gov Base-catalyzed isomerization is another important transformation. For instance, the synthesis of certain 1,2-benzothiazine nuclei involves a base-catalyzed isomerization of an alkyl-1,2-benzothiazoline-3(2H)-one-2-acetate-1,1-dioxide, a reaction analogous to the Gabriel-Colman rearrangement. koreascience.kr Furthermore, the aldehyde group can participate in base-catalyzed reactions; for example, the addition of methanol (B129727) to related aldehydes can be catalyzed by bases like piperidinium (B107235) acetate or potassium carbonate. cdnsciencepub.com

Stereochemical Aspects of Reactions Involving this compound Moieties

While this compound itself is an achiral molecule, the stereochemical outcomes of its reactions become critical when the moiety is part of a larger, chiral molecular structure. In such cases, the stereochemistry is dictated by the existing stereogenic centers within the parent molecule.

For example, in a complex tetracyclic molecule containing a this compound side chain, the multiple stereogenic centers (designated as 1S, 2R, 10S, 11S, 14R, and 15R) in the core structure govern the molecule's three-dimensional configuration and its chemical behavior. vulcanchem.com The reactivity of the attached this compound group would be influenced by the steric and electronic environment created by this defined stereochemistry. vulcanchem.com

Advanced Spectroscopic and Structural Characterization of 2 Oxoethyl Acetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgmdpi.comrsc.orgfigshare.comnih.govnih.govtechscience.com

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 2-oxoethyl acetate (B1210297) compounds, offering detailed information about the chemical environment of individual atoms.

Proton NMR Spectroscopic Analysisrsc.orgfigshare.comtechscience.com

Proton (¹H) NMR spectroscopy provides distinct signals for the different sets of protons within the 2-oxoethyl acetate framework. In a typical spectrum of an unsubstituted or substituted 2-oxo-2-phenylethyl acetate, the protons of the acetate methyl group (CH₃) characteristically appear as a singlet. For instance, in 2-oxo-2-phenylethyl acetate, this singlet is observed around δ 2.23 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the acetate oxygen also produce a singlet, typically found further downfield due to the deshielding effects of the neighboring electron-withdrawing groups. In the case of 2-oxo-2-phenylethyl acetate, this singlet appears at approximately δ 5.34 ppm. rsc.org

Substituents on the phenyl ring significantly influence the chemical shifts of the aromatic protons. For example, in 2-(4-chlorophenyl)-2-oxoethyl acetate, the aromatic protons appear as two multiplets in the range of δ 7.44-7.87 ppm. rsc.org Similarly, for 2-(4-fluorophenyl)-2-oxoethyl acetate, the aromatic protons are observed as multiplets between δ 7.14 and 7.98 ppm. rsc.org The introduction of a methoxy (B1213986) group, as in 2-(4-methoxyphenyl)-2-oxoethyl acetate, shifts the aromatic proton signals, with multiplets appearing at δ 6.94-6.98 ppm and δ 7.88-7.92 ppm. rsc.org

A selection of proton NMR data for various this compound derivatives is presented below:

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| 2-oxo-2-phenylethyl acetate | CDCl₃ | δ 7.92-7.90 (m, 2H), 7.63-7.59 (t, J = 7.6 Hz, 1H), 7.50-7.46 (t, J = 7.6 Hz, 2H), 5.34 (s, 2H), 2.23 (s, 3H) rsc.org |

| 2-(4-chlorophenyl)-2-oxoethyl acetate | CDCl₃ | δ 7.87-7.83 (m, 2H), 7.48-7.44 (m, 2H), 5.30 (s, 2H), 2.22 (s, 3H) rsc.org |

| 2-(4-fluorophenyl)-2-oxoethyl acetate | CDCl₃ | δ 7.98-7.92 (m, 2H), 7.19-7.14 (m, 2H), 5.30 (s, 2H), 2.23 (s, 3H) rsc.org |

| 2-(4-methoxyphenyl)-2-oxoethyl acetate | CDCl₃ | δ 7.92-7.88 (m, 2H), 6.98-6.94 (m, 2H), 5.30 (s, 2H), 3.88 (s, 3H), 2.23 (s, 3H) rsc.org |

Carbon-13 NMR Spectroscopic Analysisrsc.orgmdpi.comtechscience.com

Carbon-13 (¹³C) NMR spectroscopy complements proton NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-oxo-2-phenylethyl acetate, the carbonyl carbon of the ketone (C=O) resonates at approximately δ 192.13 ppm, while the carbonyl carbon of the acetate group appears around δ 170.41 ppm. rsc.org The methyl carbon (CH₃) of the acetate group is typically found at about δ 20.55 ppm, and the methylene carbon (CH₂) resonates near δ 65.99 ppm. rsc.org

The chemical shifts of the aromatic carbons are also diagnostic. For the unsubstituted phenyl ring in 2-oxo-2-phenylethyl acetate, signals are observed at δ 134.18, 133.87, 128.84, and 127.73 ppm. rsc.org Substituents on the phenyl ring cause predictable shifts in these signals. For example, the carbon attached to the chlorine atom in 2-(4-chlorophenyl)-2-oxoethyl acetate appears around δ 140.33 ppm. rsc.org

The following table summarizes the ¹³C NMR data for several derivatives:

| Compound | Solvent | Chemical Shift (δ) |

| 2-oxo-2-phenylethyl acetate | CDCl₃ | δ 192.13, 170.41, 134.18, 133.87, 128.84, 127.73, 65.99, 20.55 rsc.org |

| 2-(4-chlorophenyl)-2-oxoethyl acetate | CDCl₃ | δ 191.06, 170.33, 140.33, 132.43, 129.17, 129.11, 65.79, 20.46 rsc.org |

| 2-(4-fluorophenyl)-2-oxoethyl acetate | CDCl₃ | δ 190.63, 170.33, 167.36-164.81 (d, J = 255 Hz), 130.48, 130.39, 116.17-115.96 (d, J = 21 Hz), 65.76, 20.49 rsc.org |

| 2-(4-methoxyphenyl)-2-oxoethyl acetate | CDCl₃ | δ 190.58, 170.50, 164.02, 130.04, 127.18, 114.02, 65.73, 55.51, 20.60 rsc.org |

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopyrsc.orgfigshare.comrsc.org

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FTIR spectrum of this compound derivatives, the most prominent absorption bands are associated with the carbonyl groups. The C=O stretching vibration of the ketone typically appears in the range of 1680-1725 cm⁻¹, while the C=O stretching of the acetate ester is found at a higher frequency, generally between 1735 and 1750 cm⁻¹. The C-O stretching vibrations of the ester group usually give rise to strong bands in the 1200-1300 cm⁻¹ region. For some derivatives, characteristic bands for aromatic C-H stretching and bending, as well as substituent-specific vibrations (e.g., C-Cl stretch), can also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.govrsc.org

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. In the electron ionization (EI) mass spectrum of 2-oxo-2-phenylethyl acetate, the molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight (178 g/mol ). rsc.org

The fragmentation patterns are also highly informative. Common fragmentation pathways for this compound derivatives involve the cleavage of the ester group and rearrangements. For instance, the loss of an acetate group is a common fragmentation route. researchgate.net In the case of 2-(4-chlorophenyl)-2-oxoethyl acetate, the molecular ion is detected at m/z 212. rsc.org Its fragmentation pattern includes characteristic peaks resulting from the loss of various fragments. nih.gov

The table below shows the molecular ion peaks for several this compound derivatives:

| Compound | Ionization Method | Molecular Ion (m/z) |

| 2-oxo-2-phenylethyl acetate | EI-MS | 178 rsc.org |

| 2-oxo-2-(p-tolyl)ethyl acetate | EI-MS | 192 rsc.org |

| 2-(4-methoxyphenyl)-2-oxoethyl acetate | EI-MS | 208 rsc.org |

| 2-(4-chlorophenyl)-2-oxoethyl acetate | EI-MS | 212 rsc.org |

| 2-(4-bromophenyl)-2-oxoethyl acetate | EI-MS | 256 rsc.org |

X-ray Crystallography for Solid-State Structure Determinationmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. rsc.org This technique partitions crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. acs.org The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecule's shape and its contact environment within the crystal, offering a qualitative and quantitative understanding of the forces governing the crystal packing. rsc.orgscirp.org

The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside) and de (the distance from the surface to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms. biointerfaceresearch.com The resulting surface is color-coded, where red spots indicate close-contact interactions shorter than the van der Waals radii (negative dnorm), white areas represent contacts approximately equal to the van der Waals separation (zero dnorm), and blue regions signify contacts longer than the van der Waals radii (positive dnorm). biointerfaceresearch.com

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the surveyed literature, an analysis can be extrapolated from studies on structurally similar organic acetate compounds. researchgate.netiucr.orgnih.goviucr.orgresearchgate.net For a molecule like this compound, which contains polar carbonyl groups and nonpolar hydrocarbon regions, a complex network of intermolecular interactions would be expected to stabilize its crystal structure.

The primary interactions governing the crystal packing of small organic molecules are often weak hydrogen bonds and van der Waals forces. researchgate.net In the case of this compound, the most significant interactions would likely involve the hydrogen atoms interacting with oxygen, other hydrogen atoms, and carbon atoms.

Interactions involving the oxygen atoms, specifically H···O/O···H contacts, also play a crucial role. nih.gov These are typically represented by sharp "spikes" in the fingerprint plot and appear as distinct red areas on the dnorm surface, indicative of hydrogen-bond-like interactions. researchgate.net For this compound, these would primarily occur between the carbonyl oxygens and methyl/methylene hydrogens of neighboring molecules. The H···C/C···H interactions, representing weaker van der Waals forces, generally form a smaller but still significant percentage of the total contacts. researchgate.netnih.gov

Based on published data for analogous compounds, a hypothetical distribution of intermolecular contacts for this compound is presented below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 51.5 |

| H···O/O···H | 30.2 |

| H···C/C···H | 12.1 |

| C···O/O···C | 3.5 |

| C···C | 1.6 |

| O···O | 1.1 |

This table is a hypothetical representation based on analyses of structurally similar compounds and is intended for illustrative purposes. researchgate.netnih.goviucr.org

The fingerprint plot for this compound would be expected to show a large, diffuse region in the center corresponding to the numerous H···H contacts. researchgate.net Two distinct, sharp spikes would represent the H···O/O···H interactions, characteristic of the close contacts between the hydrogen atoms and the electronegative oxygen atoms of the acetate and ketone groups. iucr.org Less prominent "wings" on the plot would correspond to the H···C/C···H contacts. researchgate.net The analysis of these surfaces and plots provides a comprehensive picture of the supramolecular assembly, revealing how individual molecules pack together to form a stable three-dimensional architecture. researchgate.netresearchgate.net

Computational Chemistry and in Silico Investigations of 2 Oxoethyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a popular and versatile tool in computational chemistry for predicting molecular properties and reaction mechanisms.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. cornell.edu For 2-oxoethyl acetate (B1210297), this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. cornell.edumdpi.com

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wseas.com A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and hyperconjugative interactions within the molecule. For 2-oxoethyl acetate, this would reveal the delocalization of electron density between the carbonyl groups and the acetate moiety, influencing its reactivity.

The following table summarizes key parameters typically obtained from DFT calculations for geometry optimization and electronic structure analysis.

| Parameter | Description | Significance for this compound |

| Optimized Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the overall shape and steric properties. |

| Optimized Bond Angles | The angle formed between three connected atoms. | Influences the molecule's three-dimensional structure. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational flexibility. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| NBO Charges | Atomic charges derived from the NBO analysis. | Provides insight into the charge distribution and reactive sites. |

Prediction of Reaction Pathways and Energetics

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products. d-nb.info

For this compound, DFT can be used to predict the energetics of various potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the ester group. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a given reaction pathway. For instance, the Korcek mechanism, a unimolecular decomposition pathway, was identified for a related compound through automated reaction exploration using DFT. d-nb.info

Computational methods can also investigate the influence of solvents on reaction pathways, often using models like the Polarization Continuum Model (PCM). This is crucial as solvent effects can significantly alter reaction energetics and outcomes.

The table below outlines the types of energetic data that can be predicted for reactions involving this compound.

| Energetic Parameter | Description | Importance in Reaction Prediction |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea indicates a faster reaction rate. |

| Reaction Energy (ΔEr) | The difference in energy between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Determines the spontaneity of a reaction. |

Spectroscopic Property Prediction

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. wseas.comresearchgate.net

Predicted spectroscopic data for this compound would include:

Infrared (IR) Frequencies: DFT can calculate the vibrational frequencies of the molecule. researchgate.net These correspond to the stretching and bending of bonds, such as the C=O stretches of the ketone and ester groups, and C-O stretches. While calculated frequencies may deviate from experimental values due to factors like anharmonicity, they are valuable for assigning experimental peaks. tandfonline.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net These predictions are useful for assigning signals in the experimental spectra to specific atoms in the this compound molecule. kuleuven.be

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. joaquinbarroso.com This can help in understanding the electronic structure and identifying chromophores within the molecule.

The following table shows the types of spectroscopic data that can be predicted and their relevance.

| Spectroscopic Technique | Predicted Property | Relevance for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., C=O, C-O). |

| 1H NMR Spectroscopy | Chemical shifts and coupling constants | Elucidation of the proton environment. |

| 13C NMR Spectroscopy | Chemical shifts | Determination of the carbon skeleton. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Characterization of electronic properties and chromophores. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape.

By simulating the molecule's motion over a period of time (from picoseconds to microseconds), MD can reveal the different shapes (conformers) the molecule can adopt and the relative stability of these conformers. elifesciences.org The simulations track the trajectories of all atoms, providing a dynamic picture of the molecule's behavior. nih.gov

The results of an MD simulation can be used to:

Identify the most populated (lowest energy) conformations.

Understand the transitions between different conformations.

Analyze the influence of the solvent on conformational preferences.

This information is crucial for understanding how this compound might interact with other molecules, such as biological macromolecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. kuleuven.besciensage.info It is a key tool in drug discovery and for understanding enzymatic mechanisms. plos.org

Prediction of Binding Sites and Affinities

In the context of this compound, molecular docking could be used to predict how it might bind to the active site of an enzyme or a receptor. researchgate.net The process involves:

Defining the Binding Site: Identifying the pocket or groove on the protein surface where the ligand is likely to bind. tjnpr.org

Sampling Ligand Conformations: Generating a variety of possible conformations and orientations of this compound within the binding site. mdpi.com

Scoring: Evaluating the "goodness of fit" for each pose using a scoring function, which estimates the binding affinity (the strength of the interaction). nih.gov

The results of a molecular docking study can predict the most likely binding mode of this compound and provide an estimate of its binding energy or affinity. researchgate.net Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. plos.orgplos.org This information is invaluable for understanding the potential biological activity of the compound. sciensage.info

The table below summarizes the key outputs of a molecular docking study.

| Output | Description | Significance for this compound |

| Docking Score/Binding Energy | A numerical value that estimates the binding affinity between the ligand and the protein. | A lower (more negative) score typically indicates a stronger predicted interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Shows the specific interactions (e.g., hydrogen bonds) that stabilize the complex. |

| Interacting Residues | The amino acids in the protein that are predicted to be in close contact with the ligand. | Helps to understand the basis of molecular recognition. |

Enzyme-Inhibitor Complex Stability Assessments

The stability of a complex formed between a potential drug (inhibitor) and its target enzyme is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to assess this stability over time, providing insights into the binding modes and interactions that hold the complex together.

In studies of derivatives containing the 2-oxoethyl scaffold, MD simulations have been employed to confirm the stability of enzyme-inhibitor interactions predicted by initial molecular docking. For instance, research on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives as tyrosinase inhibitors utilized MD simulations to confirm that the most potent compounds form a stable complex with the target protein (PDB ID: 2Y9X). tandfonline.comtandfonline.com These simulations revealed that the derivatives bind effectively within the active site of the enzyme. tandfonline.comtandfonline.com Kinetic studies further characterized some of these compounds as irreversible inhibitors, forming a stable, lasting bond with the enzyme. tandfonline.comtandfonline.com

Similarly, computational studies on halo-substituted ester/amide derivatives, such as 2-((4-isopropylphenyl)amino)-2-oxoethyl 2-chlorobenzoate, have explored their binding to jack bean urease. nih.gov Molecular docking suggested that these compounds can bind not only to the active site but also to allosteric sites, which are remote from the primary active site. nih.gov Further computational analysis, including the calculation of the inhibition constant (Ki), supports these in vitro findings. nih.gov In other research, pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors were also shown through molecular dynamics simulations to form stable complexes with the enzyme, indicating their potential effectiveness. researchgate.net

| Derivative Class | Target Enzyme | Key Findings from Stability Assessments | Citation |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives | Tyrosinase | The most potent derivative formed a stable enzyme-inhibitor complex; binding was determined to be irreversible. | tandfonline.comtandfonline.com |

| Halo-substituted mixed ester/amide derivatives | Jack Bean Urease | Binding interactions were observed in the active site, with potential for allosteric binding. | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | MD simulations demonstrated the formation of stable complexes, indicating potential as effective inhibitors. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.govresearchgate.net

QSAR studies have been applied to various classes of compounds that incorporate a 2-oxoethyl or structurally related moiety. For example, in the development of 2-azetidinone derivatives with antimicrobial properties, QSAR models indicated that their activity was governed by topological parameters like the Balaban index (J) and molecular connectivity indices. researchgate.net Another study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors successfully developed validated 2D-QSAR models for specific enzyme isoforms (hCA IX and XII), elucidating the descriptors that control their inhibitory activity. nih.gov For a series of 4-thiazolidinone (B1220212) derivatives, QSAR models highlighted the importance of both topological and electronic parameters, such as Kier's third-order shape index (κα3) and the energy of the highest occupied molecular orbital (HOMO), in describing their antimicrobial activity. scispace.com

These models are statistically validated to ensure their robustness and predictive power, often using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). researchgate.net

| Derivative Class | Predicted Activity | Key QSAR Descriptors | Citation |

| 2-Azetidinone derivatives | Antimicrobial | Topological parameters (Balaban index, molecular connectivity indices) | researchgate.net |

| N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | Carbonic Anhydrase Inhibition | Various descriptors controlling activity against hCA IX and XII isoforms | nih.gov |

| 4-Thiazolidinone derivatives | Antimicrobial | Topological (Kier's shape index) and Electronic (HOMO energy) parameters | scispace.com |

| Quinazolin-4(3H)-one derivatives | Breast Cancer Inhibition | Geometrical and topological descriptors | researchgate.net |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to forecast how a compound will be absorbed, distributed, metabolized, excreted, and what potential toxicity it may have within an organism. researchgate.netresearchgate.net This early-stage screening helps to eliminate compounds with unfavorable profiles, saving time and resources. researchgate.net

Derivatives containing the this compound structure have been subjected to ADMET analysis. A study on prednisolone (B192156) acetate derivatives, which feature this moiety, found that the lead compounds had molecular sizes under 500 Da and lipophilicity scores (logP) below 5, aligning with criteria for good ocular permeability. sciensage.info Toxicity predictions for these compounds indicated no carcinogenicity, eye irritation, or Ames mutagenesis. sciensage.info

In another study, diesters derived from phthaloylglycine, including related 2-oxoethyl structures, were evaluated in silico. scielo.br The results showed that the synthesized compounds adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. scielo.br Specific parameters such as topological polar surface area (TPSA), solubility (logS), and absorption percentage were calculated to build a comprehensive pharmacokinetic profile. scielo.br Similarly, ADMET predictions for certain pyrrolidin-2-one derivatives suggested they could be active in the central nervous system (CNS) and possess good to excellent oral absorption with no predicted cardiotoxicity (hERG blockade). researchgate.net

| ADMET Parameter | Predicted Finding for this compound Derivatives and Related Structures | Citation |

| Absorption | ||

| Lipinski's Rule of 5 | Compounds generally adhere to the rule, indicating potential for good oral bioavailability. | sciensage.infoscielo.br |

| Human Intestinal Absorption | Predicted to be well-absorbed. | |

| Oral Bioavailability Score | Generally favorable scores are predicted for related derivatives. | researchgate.net |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Some derivatives are predicted to be CNS active, indicating BBB penetration. | researchgate.net |

| Topological Polar Surface Area (TPSA) | Values are calculated to assess transport properties. | scielo.br |

| Metabolism | ||

| CYP450 Inhibition | Often predicted to be non-inhibitors of major cytochrome P450 enzymes. | |

| Excretion | ||

| Aqueous Solubility (logS) | Predictions range from soluble to moderately soluble. | sciensage.info |

| Toxicity | ||

| Ames Mutagenesis | Predicted to be non-mutagenic. | sciensage.info |

| Carcinogenicity | Predicted to be non-carcinogenic. | sciensage.info |

| hERG Blockade | Certain series of derivatives are predicted to have no hERG blockade, suggesting low risk of cardiotoxicity. | researchgate.net |

| Eye Irritation/Corrosion | Predicted to cause no irritation or corrosion. | sciensage.info |

Applications of 2 Oxoethyl Acetate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The dual functionality of 2-oxoethyl acetate (B1210297) allows it to participate in a variety of chemical reactions. The aldehyde group can undergo nucleophilic additions, condensations, and redox reactions, while the acetate group can be subjected to hydrolysis, transesterification, or aminolysis. This reactivity profile enables its use as a linchpin in convergent synthetic strategies and as a foundational element for the construction of more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

2-Oxoethyl acetate and its derivatives have been employed as key intermediates in the total synthesis of several complex natural products. Its structure provides a two-carbon unit that can be strategically incorporated into larger molecular skeletons.

Pimprinols: In the total synthesis of bacterial 5-(3-indolyl)oxazole alkaloids, such as pimprinols A, B, and C, derivatives of this compound are utilized. For instance, (1R)-2-chloro-1-methyl-2-oxoethyl acetate serves as a precursor in a multi-step synthesis to achieve the target alkaloids. d-nb.inforesearchgate.net

Hofmeisterin: The natural phytotoxin hofmeisterin, chemically identified as 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate, was structurally confirmed through its total synthesis. acs.orgacs.org This synthesis underscores the role of the this compound core in the structure of bioactive natural products.

Tetrahydroisoquinoline Alkaloids: In the enantioselective synthesis of the proaporphine alkaloid (−)-misramine, a 2-oxoethyl group is installed onto the benzene (B151609) ring via a Claisen rearrangement, followed by ozonolysis to generate a crucial aldehyde intermediate for the final steps of the synthesis. acs.org

Precursor for Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Imidazoles: Substituted imidazoles can be synthesized using this compound derivatives through condensation reactions. For example, 2,5-bis(furan-2-yl)-1H-imidazole is synthesized via the Weidenhagen reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural.

Oxazoles: A metal-free method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate derivatives with amines, using iodine as an oxidant. researchgate.net This strategy demonstrates the C–O bond cleavage of the ester for ring formation.

Pyridines: The synthesis of substituted pyridines, which are prevalent in medicinal drugs and agrochemicals, can be achieved using this compound derivatives. naturalproducts.net

Quinolines: Derivatives such as methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates are prepared from intermediates derived from the alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate, a related α-halo ester. umich.edu

Functionalization and Derivatization Strategies

The two functional groups of this compound offer independent handles for chemical modification, allowing for a diverse range of functionalization and derivatization strategies.

The aldehyde functionality can be transformed through several classical reactions:

Passerini Reaction: This three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide produces α-acyloxycarboxamides. Derivatives of this compound have been used in Passerini reactions to create complex, highly functionalized molecules, including those with quinoline (B57606) and triterpenoid (B12794562) moieties. researchgate.netumich.edusciforum.netbldpharm.comchemsynthesis.com

Aldol (B89426) Condensation: The aldehyde can react with enolates or other nucleophiles in aldol-type reactions to form new carbon-carbon bonds, extending the carbon skeleton. acs.orgpharmaffiliates.com

Reductive Amination: The aldehyde can be converted into an amine through reductive amination, as demonstrated in the derivatization of 2'-oxoethyl flavin. orgsyn.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to unsaturated derivatives. naturalproducts.netresearchgate.net

The ester functionality allows for another set of transformations:

Hydrolysis: The acetate can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol.

Transesterification and Aminolysis: The acetate group can be exchanged with other alcohols or reacted with amines to form different esters or amides, respectively. This is exemplified in the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) monoamides. researchgate.net

A summary of key reactions for the functionalization of this compound and its derivatives is presented below.

| Reaction Type | Functional Group | Description |

| Passerini Reaction | Aldehyde | A three-component reaction with a carboxylic acid and an isocyanide to form α-acyloxycarboxamides. umich.edusciforum.net |

| Aldol Condensation | Aldehyde | Reaction with an enolate to form a β-hydroxy carbonyl compound, extending the carbon chain. acs.org |

| Reductive Amination | Aldehyde | Conversion to an amine in the presence of a reducing agent and an amine source. orgsyn.org |

| Wittig Reaction | Aldehyde | Reaction with a phosphorus ylide to form an alkene. naturalproducts.net |

| Hydrolysis | Acetate Ester | Cleavage of the ester bond to yield a primary alcohol and acetic acid. vulcanchem.com |

| Aminolysis | Acetate Ester | Reaction with an amine to form an amide and ethanol (B145695). researchgate.net |

Development of Specialty Chemicals and Reagents

The unique structure of this compound and its derivatives makes them suitable for the development of specialty chemicals and reagents with specific applications in research and industry.

Photoremovable Protecting Groups: 2-Hydroxyphenacyl esters, which are derivatives of this compound, have been developed as photoremovable protecting groups for carboxylic acids. epa.gov These groups can be cleaved under UV light, allowing for the controlled release of the protected molecule.

Bioconjugation Reagents: Derivatives of this compound are used in the synthesis of chelating agents for medical imaging. For example, 10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DOTA monoamide) derivatives, used for conjugating to biomolecules, are synthesized using α-bromoacetamides which are structurally related to activated forms of this compound. researchgate.net

Atmospheric Chemistry Studies: Allyl acetate is used as a monomer and intermediate in industrial chemical synthesis, and its atmospheric oxidation produces this compound as a major product. researchgate.net Studying these reactions helps in understanding the atmospheric fate of industrial chemicals.

Applications in Polymer Chemistry and Material Science

While less common than in organic synthesis, this compound derivatives have found applications in the creation of functional polymers and materials.

Monomer Synthesis and Copolymerization: Methacrylate monomers containing a this compound moiety, such as 2-(p-methoxyphenoxy)-2-oxoethyl methacrylate, have been synthesized. researchgate.net These monomers can undergo free-radical copolymerization with other monomers like acrylonitrile (B1666552) to produce copolymers with tailored thermal and mechanical properties. researchgate.netresearchgate.netmdpi.com

Polymer Modification: Reactive ionic liquids (RILs) derived from this compound, such as 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium bromide, have been used to chemically modify cellulose (B213188) acetate propionate (B1217596) (CAP). cymitquimica.com These RILs are immobilized onto the CAP backbone via a transesterification reaction, altering the polymer's surface roughness, thermal stability, and transport properties. cymitquimica.com

Liquid Crystals and Organic Semiconductors: The rigid aromatic structures present in some derivatives, such as 2-[(2-bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate, make them potential candidates for the development of liquid crystalline materials and organic semiconductors. vulcanchem.com

Utilization in Pharmaceutical and Agrochemical Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active compounds for the pharmaceutical and agrochemical industries. mdpi.comsmolecule.com